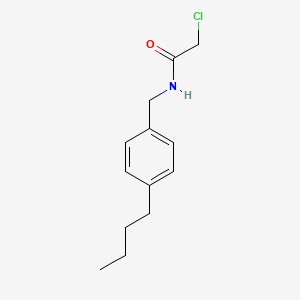

N-(4-Butylbenzyl)-2-chloroacetamide

Description

N-(4-Butylbenzyl)-2-chloroacetamide is a chloroacetamide derivative featuring a 4-butylbenzyl group attached to the nitrogen atom of the acetamide backbone. The butylbenzyl substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological activity compared to simpler analogs.

Properties

IUPAC Name |

N-[(4-butylphenyl)methyl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-2-3-4-11-5-7-12(8-6-11)10-15-13(16)9-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUDSOLSIBLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylbenzyl)-2-chloroacetamide typically involves the reaction of 4-butylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Butylbenzylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylbenzyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The butylbenzyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of N-(4-Butylbenzyl)-2-azidoacetamide or N-(4-Butylbenzyl)-2-thiocyanatoacetamide.

Oxidation: Formation of 4-butylbenzyl alcohol or 4-butylbenzoic acid.

Reduction: Formation of N-(4-Butylbenzyl)-2-aminoacetamide.

Scientific Research Applications

N-(4-Butylbenzyl)-2-chloroacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Butylbenzyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br, acetyl) enhance electrophilic reactivity, facilitating nucleophilic substitution reactions (e.g., thiadiazole or quinoline formation) . Bulky Groups (e.g., butylbenzyl) may reduce reaction rates in condensed-phase syntheses but improve lipophilicity, enhancing membrane permeability in biological systems .

- Biological Activity: Chloroacetamides with halogenated aryl groups (e.g., BMPCA) exhibit fungicidal properties, likely due to interactions with fungal membrane proteins .

Example Protocol (Inferred from and ):

Chloroacetylation : React 4-butylbenzylamine with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) in anhydrous acetonitrile.

Purification: Recrystallize the product from methanol or ethanol to obtain pure this compound.

Comparison with Analogous Syntheses :

- N-(4-Acetylphenyl)-2-chloroacetamide: Synthesized via chloroacetylation of 4-aminoacetophenone, requiring ethanolic sodium ethoxide for subsequent condensations .

- N-(4-Bromophenyl)-2-chloroacetamide : Prepared using K₂CO₃ under reflux, followed by catalytic hydrogenation for further derivatization .

Physicochemical Properties

While direct data on this compound are unavailable, trends from analogs suggest:

- Solubility : Lower aqueous solubility compared to chlorobenzyl or acetylphenyl analogs due to the hydrophobic butyl chain.

- Crystallinity : Likely forms stable crystals similar to N-(4-Chlorobenzyl)-2-phenylacetamide .

- Thermal Stability : Expected to decompose above 200°C, consistent with chloroacetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.